Flavor Profile Complexity
In a direct head-to-head comparison, 2-Methyl-4-pentenoic acid exhibits a broader and more complex flavor profile than its positional isomer, 2-Methyl-2-pentenoic acid. The latter is described as imparting solely a 'berry' or 'fruity and strawberry-like' nuance [1]. In contrast, 2-Methyl-4-pentenoic acid contributes a multi-faceted profile including sweet, fruity, winey-cognac, pineapple-like, pear, green, and apple-like aromas and tastes, with distinct cooked strawberry jam undertones [2].
| Evidence Dimension | Organoleptic Complexity (Flavor Notes) |
|---|---|
| Target Compound Data | Sweet, fruity, strawberry, winey-cognac, pineapple-like, pear, green, apple-like, cooked strawberry jam undertones |
| Comparator Or Baseline | 2-Methyl-2-pentenoic acid (CAS 3142-72-1): Only 'berry' or 'fruity and strawberry-like' |
| Quantified Difference | Qualitative expansion from 2 distinct notes to 9+ distinct notes |
| Conditions | Sensory evaluation as described in U.S. Patent 3,976,801 |
Why This Matters
For flavor houses, substituting with 2-Methyl-2-pentenoic acid would result in a significant loss of flavor complexity, necessitating additional ingredients to achieve a comparable profile, thereby increasing formulation cost and complexity.
- [1] Tseng, C.Y., et al. (1975). Flavoring compositions containing alkyl esters of 2-methyl-4-pentenoic acid. U.S. Patent No. 3,976,801. View Source
- [2] Tseng, C.Y., et al. (1975). Flavoring compositions containing alkyl esters of 2-methyl-4-pentenoic acid. U.S. Patent No. 3,976,801. View Source
